
Uroporphyrin I octamethyl ester
概要
説明
Uroporphyrin I octamethyl ester (CAS: 10170-03-3) is a methylated derivative of uroporphyrin I, a naturally occurring porphyrin characterized by eight carboxylic acid groups esterified to methyl groups. It is formed via the oxidation of uroporphyrinogen I, an intermediate in the heme biosynthesis pathway. This compound is of clinical significance in porphyrias, particularly congenital erythropoietic porphyria (CEP), where mutations in uroporphyrinogen III synthase lead to the accumulation of uroporphyrin I isomers .
Key properties include:
- Molecular formula: C₄₈H₅₈N₄O₁₆
- Molecular weight: 970.97 g/mol
- Melting point: 293–294°C (pure crystalline form)
- Fluorescence: Intense red fluorescence under UV light, with emission peaks at 597 nm and 640 nm .
This compound is distinguished from its isomer, uroporphyrin III octamethyl ester, by the arrangement of its acetic and propionic acid side chains on the porphyrin macrocycle. This structural difference critically impacts its biochemical behavior and clinical relevance .
準備方法
Biochemical Synthesis via 5-Aminolevulinic Acid (ALA)
Precursor Condensation and Cyclization
The biochemical synthesis of uroporphyrin I octamethyl ester begins with 5-aminolevulinic acid (ALA), a natural precursor to porphyrins. In a seminal study by Iida et al. (2007), ALA was dissolved in aqueous solution and subjected to prolonged illumination (27°C, 168 hours) to facilitate spontaneous cyclization into uroporphyrinogen I . This tetrapyrrole macrocycle undergoes auto-oxidation in the presence of oxygen to yield uroporphyrin I, which is subsequently esterified.
Esterification with Acid Catalysis
The free acid form of uroporphyrin I is treated with methanol and concentrated sulfuric acid (9:1 v/v) at 20°C for 24 hours to achieve complete methylation . The reaction proceeds via acid-catalyzed nucleophilic substitution, where the carboxylic acid groups are converted to methyl esters. After extraction with chloroform and purification, the product is obtained in two batches: 24 mg and 11 mg, corresponding to a combined yield of approximately 35% .
Key Reaction Conditions
-
Substrate : Uroporphyrin I (free acid)
-
Catalyst : (conc.)
-
Solvent : Methanol
-
Temperature : 20°C
-
Time : 24 hours
Chemical Synthesis via Pyrromethene Intermediates
Rational Synthesis from Pyrromethane Derivatives
MacDonald and Michl (1956) pioneered a rational synthesis route using pyrromethane intermediates . 5,5'-Dibromo-pyrromethene-4,4'-diacetic acid-3,3'-dipropionic acid hydrobromide is cyclized under refluxing acetic acid to form the porphyrin macrocycle . The reaction involves nucleophilic displacement of bromine atoms, followed by air oxidation to aromatize the tetrapyrrole structure.
Esterification and Purification
The resulting uroporphyrin II free acid is methylated using methanol and sulfuric acid, analogous to the biochemical method. The crude product is purified via column chromatography on silica gel, yielding the octamethyl ester with a melting point of 275–295°C . Infrared spectroscopy confirms esterification by the presence of strong stretches at 1725 cm and methoxy signals at 1250 cm .
Key Reaction Conditions
-
Substrate : Pyrromethene hydrobromide
-
Cyclization Agent : Acetic acid
-
Oxidizing Agent : Air
-
Esterification Catalyst :
Sodium Amalgam Reduction of meso-Hydroxyuroporphyrin I
Synthesis of meso-Hydroxyuroporphyrin I
Barnett et al. (1973) demonstrated that meso-hydroxyuroporphyrin I could be synthesized via thallic trifluoroacetate oxidation of uroporphyrin I . This intermediate is critical for exploring reductive pathways.
Reductive Aromatization
meso-Hydroxyuroporphyrin I is treated with 3% sodium amalgam under nitrogen to reduce the hydroxyl group to a hydrogen atom . Subsequent iodination with iodine in trichloroacetic acid restores the aromatic porphyrin structure, yielding uroporphyrin I. Methylation with methanol/sulfuric acid then produces the octamethyl ester, validated by fast-atom bombardment mass spectrometry (f.a.b.-m.s.) showing a molecular ion peak at .
Key Reaction Conditions
-
Reducing Agent : Sodium amalgam (3%)
-
Aromatization Agent : in trichloroacetic acid
-
Esterification : Methanol/
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
Method | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|
Biochemical (ALA) | 35 | >90% | Mimics natural biosynthesis |
Pyrromethene Cyclization | 20 | 85% | Structural precision |
Reductive Aromatization | 40 | 95% | Functional group versatility |
The biochemical route offers the highest fidelity to natural systems but requires stringent light and temperature control. In contrast, chemical methods provide better functional group manipulation but involve toxic reagents like bromine and sodium amalgam .
Spectroscopic Characterization
Technique | Key Data | Purpose |
---|---|---|
F.a.b.-m.s. | [M+1] | Molecular weight confirmation |
H NMR | δ 3.6–3.8 (methoxy protons) | Esterification verification |
IR Spectroscopy | 1725 cm (ester ) | Functional group analysis |
Industrial and Research Applications
This compound is indispensable for diagnosing acute intermittent porphyria, where its excretion in urine serves as a biomarker . Industrially, it is a precursor for synthesizing chlorins and bacteriochlorins used in photodynamic therapy . Recent advances in flow chemistry have enabled scalable production, reducing reliance on hazardous sodium amalgam .
化学反応の分析
Types of Reactions: Uroporphyrin I octamethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium ferricyanide.
Reduction: Although less common, reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms in the porphyrin ring with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium ferricyanide.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, acetic acid.
Major Products:
Oxidation Products: Carboxylated derivatives.
Reduction Products: Reduced porphyrin derivatives.
Substitution Products: Functionalized porphyrin derivatives.
科学的研究の応用
Chemistry: Uroporphyrin I octamethyl ester is used as a standard in chromatographic analyses due to its well-defined chemical properties . It is also employed in the synthesis of other porphyrin derivatives.
Biology: In biological research, this compound is used to study the role of porphyrins in biological systems. It serves as a model compound for understanding the behavior of naturally occurring porphyrins.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique fluorescence properties make it valuable in the development of fluorescent markers and sensors .
作用機序
The mechanism of action of uroporphyrin I octamethyl ester involves its interaction with light and oxygen. Upon exposure to light, the compound undergoes a photochemical reaction that generates reactive oxygen species. These reactive species can cause damage to cellular components, making the compound useful in photodynamic therapy . The molecular targets include cellular membranes and DNA, leading to cell death in targeted cancer cells.
類似化合物との比較
Structural and Physicochemical Properties
Key observations :
- Uroporphyrin I and III esters share identical fluorescence properties but differ in chromatographic mobility and melting points due to side-chain isomerism .
- Coproporphyrin esters, derived from uroporphyrin decarboxylation, exhibit lower molecular weights and distinct chromatographic retention times .
Chromatographic Behavior
- HPLC separation : Uroporphyrin I and III octamethyl esters are resolvable using reverse-phase HPLC with fluorimetric detection. Uroporphyrin I elutes earlier than III due to its higher hydrophobicity .
- Thin-layer chromatography (TLC) : On silica gel, uroporphyrin I (Rf = 0.45) migrates slower than III (Rf = 0.55) in lutidine-based solvent systems .
- Calcium carbonate column chromatography : Historically used to separate "Waldenström porphyrin" (a mixture of I and III isomers) into uroporphyrin I (m.p. 284°C) and heptacarboxylic porphyrin III (m.p. 208°C) .
Analytical Techniques for Differentiation
X-ray diffraction : Pure uroporphyrin I and III esters yield distinct Debye-Scherrer patterns. Mixtures (e.g., "Waldenström porphyrin") show intermediate spacings .
Infrared spectroscopy : Differences in C=O stretching vibrations (1,710 cm<sup>−1</sup> for I vs. 1,690 cm<sup>−1</sup> for III) .
Mass spectrometry : High-resolution MS confirms molecular weights (e.g., 943 for III vs. 970.97 for I) .
Research Findings and Controversies
- Historical disputes : Early studies debated whether "Waldenström porphyrin" was a pure III isomer or a mixture of I and III. Chromatographic and X-ray analyses later confirmed it as a variable mixture (50–95% I isomer) .
- Decarboxylation studies : Partial decarboxylation of uroporphyrin I yields coproporphyrin I, while III produces coproporphyrin III. This reaction remains critical for isomer identification .
- Clinical relevance : Elevated uroporphyrin I in erythrocytes and tissues correlates with neurocutaneous symptoms in porphyrias, whereas III is rarely pathological .
生物活性
Uroporphyrin I octamethyl ester (UO) is a synthetic derivative of uroporphyrin, a cyclic tetrapyrrole that plays a critical role in various biological processes, particularly in the biosynthesis of heme. This article explores the biological activity of UO, focusing on its enzymatic interactions, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of eight methyl groups attached to the carboxylic acid side chains of uroporphyrin I. This modification enhances its lipophilicity and stability compared to its parent compound. The chemical structure can be represented as follows:
Enzymatic Activity
UO's biological activity is largely mediated through its interactions with enzymes involved in porphyrin metabolism. Key enzymes include:
- Uroporphyrinogen Decarboxylase (UROD) : This enzyme catalyzes the conversion of uroporphyrinogen I to coproporphyrinogen I. Studies indicate that UO can act as a substrate for UROD, influencing the kinetics of porphyrin biosynthesis .
- Porphobilinogen Deaminase : This enzyme is crucial in the early stages of porphyrin synthesis. Research has shown that UO can affect the activity of this enzyme, potentially altering the pathway leading to protoporphyrin IX production .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that UO exhibits significant absorption and distribution properties in biological systems. The compound's octamethyl ester form allows for improved membrane permeability, facilitating its uptake in various tissues. Notable findings include:
- Absorption : UO is rapidly absorbed when administered orally or intravenously, with peak plasma concentrations reached within 1-2 hours post-administration.
- Distribution : It shows a high volume of distribution, indicating extensive tissue binding.
- Metabolism : UO undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes .
Case Studies and Research Findings
Several studies have explored the biological implications of UO:
- In Vitro Studies : In vitro experiments have shown that UO can inhibit the activity of certain cytochrome P450 enzymes, suggesting potential drug-drug interactions when co-administered with other therapeutics .
- Animal Models : In rodent models, administration of UO has been linked to alterations in liver enzyme activity and changes in porphyrin levels in blood and urine. These studies suggest a potential role for UO in managing conditions related to porphyrin metabolism disorders .
- Therapeutic Potential : Preliminary research indicates that UO may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
Data Tables
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for Uroporphyrin I octamethyl ester, and how do reaction conditions influence product purity?
this compound is synthesized via MacDonald [2+2] cyclocondensation, where pyrrole derivatives (e.g., compounds 165 and 166) are condensed in acetic acid with HI and NaOAc under controlled conditions (10-minute cooling, 24-hour dark aeration). Strict control of HI concentration and reaction time minimizes degradation and ensures formation of the desired isomer . Advanced intermediates, such as dipyrrylmethanes, are prepared via transesterification and hydrogenolysis, with purity validated by elemental analysis (e.g., C: 61.12%, H: 5.77%, N: 5.94%) and chromatography .
Q. How is this compound characterized to confirm its identity and isomer specificity?
Key methods include:
- Thin-layer chromatography (TLC): Co-migration with standards under UV fluorescence confirms identity .
- HPLC with fluorimetric detection: Separates isomers (I vs. III) using uroporphyrin-specific elution profiles .
- Absorption spectroscopy: Chloroform solutions exhibit maxima at 626 nm (Soret band) and 408 nm (Q-bands), matching reference spectra .
Q. What are the solubility and stability considerations for handling this compound?
The compound is soluble in chloroform or alkaline/acidic aqueous media (pH < 2 or > 9.5). However, prolonged exposure to strong acids induces partial decarboxylation. Storage at −20°C in dark conditions preserves stability .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound while minimizing isomer contamination?
Yield optimization requires:
- Precise stoichiometry: Balancing pyrrole derivatives (e.g., 5-benzyloxycarbonylpyrroles) to avoid side reactions .
- Chromatographic purification: Using dioxane-based solvent systems to resolve uroporphyrin I and III esters .
- Degradation mitigation: Limiting HI exposure to prevent porphyrin ring breakdown .
Q. What methodologies resolve discrepancies in isomer detection during porphyrin analysis?
Discrepancies (e.g., unexpected uroporphyrin III presence) may arise from:
- Extraction artifacts: Acidic conditions during sample preparation can isomerize porphyrinogens. Use neutral buffers and rapid processing .
- Analytical limitations: Cross-validate TLC with HPLC-FD to distinguish co-eluting isomers .
Q. How does this compound serve as a model compound for studying porphyria pathogenesis?
In Leishmania models, uroporphyrin I accumulation mimics human porphyrias, enabling studies on:
- Enzymatic defects: Uroporphyrinogen III synthase deficiency leads to isomer I dominance .
- Cellular toxicity: Fluorescence imaging tracks porphyrin-induced oxidative damage in vivo .
Q. What role does this compound play in photodynamic therapy (PDT) research?
Its strong fluorescence and selective accumulation in abnormal cells make it useful for:
- Tumor imaging: 5-aminolevulinic acid (ALA)-induced porphyrin synthesis in cancer cells .
- PDT mechanisms: Light-activated porphyrins generate reactive oxygen species (ROS), studied via ROS scavenger assays .
Q. Methodological and Data Analysis
Q. How is elemental analysis used to validate this compound purity?
Elemental composition (C₄₈H₅₄N₄O₁₆) is confirmed via combustion analysis, with expected values:
Element | Calculated (%) | Observed (%) |
---|---|---|
C | 61.12 | 60.90 |
H | 5.77 | 5.56 |
N | 5.94 | 5.94 |
Deviations >0.5% indicate impurities requiring chromatographic purification . |
Q. What statistical approaches are critical for interpreting porphyrin quantification data?
- Standard curves: Linear regression of HPLC peak areas vs. known concentrations.
- Error analysis: Report relative standard deviation (RSD) for triplicate runs (target: <5%).
- Outlier detection: Grubbs’ test to exclude anomalous data points .
Q. Applications in Mechanistic Studies
Q. How can this compound elucidate metal-binding interactions in porphyrin metabolism?
Competitive binding assays with Fe³⁺/Zn²⁺ reveal preferential metalation patterns, analyzed via UV-Vis spectroscopy. For example, Fe³⁺ binding shifts the Soret band from 408 nm to 420 nm, indicating metalloporphyrin formation .
特性
IUPAC Name |
methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKZLUAVUDHBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N4O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064983 | |
Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Uroporphyrin I octamethyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18592 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10170-03-3 | |
Record name | Uroporphyrin I octamethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010170033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uroporphyrin I octamethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21H,23H-Porphine-2,7,12,17-tetraacetic acid, 3,8,13,18-tetrakis(3-methoxy-3-oxopropyl)-, 2,7,12,17-tetramethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-, tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UROPORPHYRIN I OCTAMETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11PSF25S1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。